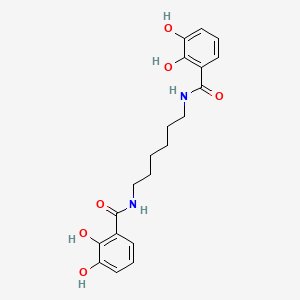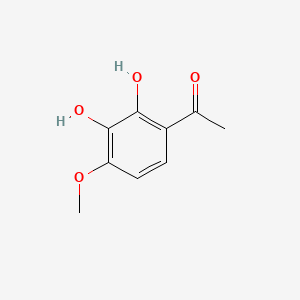
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone
Übersicht
Beschreibung
4-Methyläther des Gallacetophenons, auch bekannt als 2,3-Dihydroxy-4-methoxyacetophenon, ist eine synthetische Verbindung mit der chemischen Formel C9H10O4. Sie ist hauptsächlich für ihre neuroprotektiven Eigenschaften und ihren potenziellen Einsatz bei der Behandlung der Alzheimer-Krankheit bekannt. Es wurde gezeigt, dass diese Verbindung die Aggregation von Beta-Amyloid-Peptiden und die Bildung von Amyloid-Plaques hemmt, die mit neurodegenerativen Erkrankungen in Verbindung gebracht werden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-Methyläther des Gallacetophenons kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Acetylierung von Pyrogallol unter Verwendung von Zinkchlorid und Essigsäureanhydrid . Ein anderes Verfahren umfasst die Herstellung von Zwischenverbindungen wie 7-Methoxy-8-Hydroxyflavanon und Chromon, die dann in 4-Methyläther des Gallacetophenons umgewandelt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-Methyläther des Gallacetophenons beinhaltet typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Details der industriellen Produktionsverfahren sind oft geheim und können von Hersteller zu Hersteller unterschiedlich sein.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methyläther des Gallacetophenons durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften für bestimmte Anwendungen zu verbessern.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die bei den Reaktionen von 4-Methyläther des Gallacetophenons verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen können je nach gewünschtem Ergebnis variieren, typische Bedingungen umfassen jedoch eine kontrollierte Temperatur und pH-Werte.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus den Reaktionen von 4-Methyläther des Gallacetophenons gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Oxidationsreaktionen Chinone ergeben, während Reduktionsreaktionen Alkoholderivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
4-Methyläther des Gallacetophenons hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu seinen bemerkenswerten Anwendungen gehören:
Verbesserung der kognitiven Funktion: Studien haben gezeigt, dass diese Verbindung die kognitive Funktion verbessern kann und Potenzial für die Behandlung der Alzheimer-Krankheit hat.
Antioxidative Aktivität: 4-Methyläther des Gallacetophenons zeigt antioxidative Eigenschaften, die dazu beitragen können, Zellen vor oxidativem Stress und Schäden zu schützen.
Pharmazeutische Forschung: Die Verbindung wird in der pharmazeutischen Forschung eingesetzt, um neue Medikamente und Therapien für neurodegenerative Erkrankungen zu entwickeln.
Wirkmechanismus
Der Wirkmechanismus von 4-Methyläther des Gallacetophenons beinhaltet seine Fähigkeit, die Aggregation von Beta-Amyloid-Peptiden und die Bildung von Amyloid-Plaques zu hemmen. Diese Plaques sind Ablagerungen von Proteinen, die zum Tod von Neuronen führen und mit der Alzheimer-Krankheit in Verbindung gebracht werden. Darüber hinaus wirkt 4-Methyläther des Gallacetophenons als neuroprotektives Mittel, indem er die Glutamatfreisetzung hemmt oder Glutamatrezeptoren blockiert und so den Tod von Neuronen verhindert .
Wirkmechanismus
The mechanism of action of gallacetophenone-4-methyl ether involves its ability to inhibit beta-amyloid peptide aggregation and the formation of amyloid plaques. These plaques are deposits of proteins that lead to neuron death and are associated with Alzheimer’s disease. Additionally, gallacetophenone-4-methyl ether acts as a neuroprotective agent by inhibiting glutamate release or blocking glutamate receptors, thereby preventing neuronal cell death .
Vergleich Mit ähnlichen Verbindungen
4-Methyläther des Gallacetophenons kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Gallacetophenon: Das Acetylderivat von Pyrogallol, bekannt für seine neuroprotektiven Eigenschaften.
Gallacetophenon-3,4-dimethyläther: Eine verwandte Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten.
4-Methyläther des Gallacetophenons zeichnet sich durch seine einzigartige Kombination aus neuroprotektiven und antioxidativen Eigenschaften aus, was ihn zu einem vielversprechenden Kandidaten für die Behandlung neurodegenerativer Erkrankungen macht.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONERRCKOKCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274518 | |
| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-53-2 | |
| Record name | 708-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



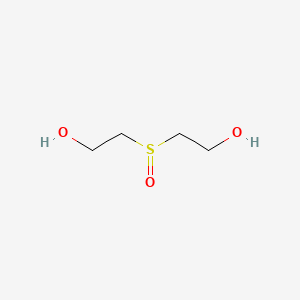

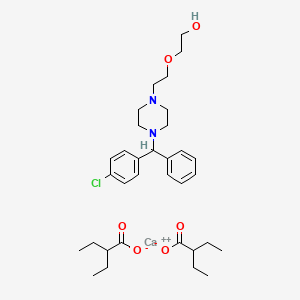

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)


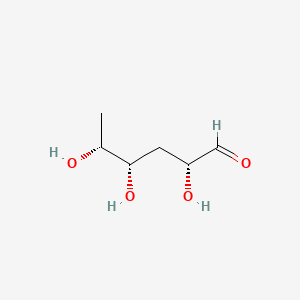
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)
